Bilastina

Descripción general

Descripción

Bilastine is an antihistamine medicine used widely to relieve allergic symptoms like runny nose, sneezing, redness of the nose, watery eyes, itching, and rash . It stops the action of a natural substance called histamine produced in your body during an allergic reaction . It is available as a tablet, orodispersible tablet (tablets that dissolve in the mouth) and syrup on prescription .

Synthesis Analysis

The synthesis of Bilastine involves the creation of four new potential impurities, namely methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, 2-amino-2-methylpropyl ester of bilastine or bilastine open-ring ester, and N-(1-hydroxy-2-methyl-2-propanyl)amide of bilastine or bilastine open-ring amide . These impurities are process-related and can have a significant impact on the quality of the drug product .

Molecular Structure Analysis

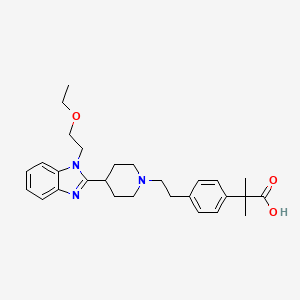

Bilastine has a molecular formula of C28H37N3O3 . It is a second-generation H1 antihistamine that is highly selective for the H1 histamine receptor .

Chemical Reactions Analysis

Bilastine undergoes degradation under oxidative conditions, forming degradation products such as benzimidazole (DP1) and amine N-oxide of bilastine (DP2) . The degradation products were identified using high-resolution mass spectrometry (HRMS) .

Physical And Chemical Properties Analysis

In Vivo

Bilastine has been studied in a variety of in vivo models of allergic disease. In animal models of allergic rhinitis, bilastine has been shown to reduce nasal symptoms, including sneezing, nasal obstruction, and mucus secretion. It has also been shown to reduce the symptoms of allergic conjunctivitis, including itching, redness, and swelling. In animal models of asthma, bilastine has been shown to reduce airway inflammation and airway hyperresponsiveness.

In Vitro

Bilastine has also been studied in a variety of in vitro models of allergic disease. In cell-based assays, bilastine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils. It has also been shown to inhibit the activation of T-cells and eosinophils, two cell types involved in the allergic response.

Mecanismo De Acción

Target of Action

Bilastine is a second-generation antihistamine that primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism by bilastine helps manage symptoms of allergic conditions .

Mode of Action

Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by bilastine is the histamine pathway . By selectively antagonizing the H1 receptor, bilastine inhibits the effects of histamine, a key mediator of allergic responses. This results in a reduction of allergic symptoms such as nasal congestion and urticaria .

Pharmacokinetics

Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61% , indicating a significant proportion of the administered dose reaches systemic circulation. Its cmax (maximum plasma concentration) decreases by 25% and 33% when taken with a low-fat and high-fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases Cmax by 30% .

Result of Action

The molecular and cellular effects of bilastine’s action primarily involve the reduction of allergic symptoms . By preventing the activation of the H1 receptor, bilastine mitigates the effects of histamine released during allergic responses . This results in a decrease in symptoms such as nasal congestion and urticaria .

Action Environment

As mentioned, the Cmax of bilastine decreases when taken with meals, which could potentially impact its efficacy .

Actividad Biológica

Bilastine has been shown to have anti-allergic, anti-inflammatory, and immunomodulatory activities. In animal models of allergic disease, bilastine has been shown to reduce the symptoms of allergic rhinitis, allergic conjunctivitis, and asthma. In cell-based assays, bilastine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.

Biochemical and Physiological Effects

Bilastine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce nasal and ocular symptoms of allergic disease. In cell-based assays, it has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils. It has also been shown to inhibit the activation of T-cells and eosinophils, two cell types involved in the allergic response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bilastine is a relatively new antihistamine drug, and there is still much to learn about its pharmacological properties. The main advantage of using bilastine in laboratory experiments is that it is a highly selective, competitive antagonist of the histamine H1 receptor, meaning that it can be used to study the effects of histamine on the body. However, there are some limitations to using bilastine in laboratory experiments. It is a relatively new drug, and its effects on the body have not been fully studied. Additionally, its long half-life means that it may take longer than expected to observe the effects of bilastine on the body.

Direcciones Futuras

The potential of bilastine as an anti-allergic and anti-inflammatory drug is still being explored. Future research should focus on the effects of bilastine on other allergic diseases, such as atopic dermatitis and food allergies. Additionally, further research should be done to explore the effects of bilastine on the immune system and its potential as an immunomodulator. Additionally, studies should be done to investigate the effects of bilastine on the central nervous system, as it has been shown to have sedative effects in animal models. Finally, further research should be done to investigate the safety and efficacy of bilastine in humans.

Aplicaciones Científicas De Investigación

Tratamiento de la Rinitis Alérgica y la Urticaria

Bilastina está aprobada para el tratamiento sintomático de la rinitis alérgica (RA) y la urticaria crónica (UC). Es un antihistamínico H1 potente y altamente selectivo, que ayuda a reducir los síntomas alérgicos al prevenir la activación de los receptores H1 durante las respuestas alérgicas .

Gestión de Alergias Pediátricas

Se ha estudiado su uso en diferentes grupos de edad, incluidos niños en edad escolar y adolescentes, proporcionando una opción segura para el manejo de trastornos alérgicos en poblaciones más jóvenes .

Perfil de Seguridad en Salud Cardíaca

Se exploraron las cardiodinámicas de this compound para asegurar que no causa prolongación del intervalo QT/QT corregido (QTc) o muerte súbita cardíaca, convirtiéndola en una opción más segura en comparación con otros antihistamínicos .

Interacción con los Mastocitos

Durante una respuesta alérgica, los mastocitos experimentan degranulación, liberando histamina y otras sustancias. El papel de this compound como antagonista selectivo del receptor H1 de la histamina ayuda a reducir el desarrollo de síntomas alérgicos debido a la liberación de histamina de los mastocitos .

Dinámica de Unión Molecular

La investigación sobre la dinámica de unión de this compound a los receptores H1 ha demostrado que implica fuerzas de unión dependientes de la entalpía y fuerzas de unión dependientes de la entropía, proporcionando información sobre su alta afinidad y selectividad .

Safety and Hazards

Bilastine is generally well-tolerated . Common side effects include headache, dizziness, and nausea . Severe side effects should be reported to a doctor immediately . It is recommended to take Bilastine on an empty stomach or half an hour before or two hours after a meal . It should not be used in case of allergy to Bilastine .

Propiedades

IUPAC Name |

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057678 | |

| Record name | Bilastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |

| Record name | Bilastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

202189-78-4 | |

| Record name | Bilastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bilastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

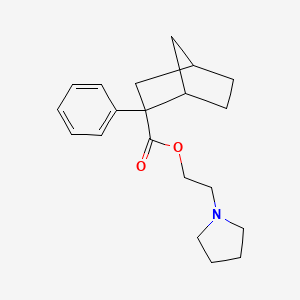

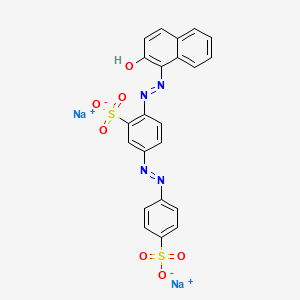

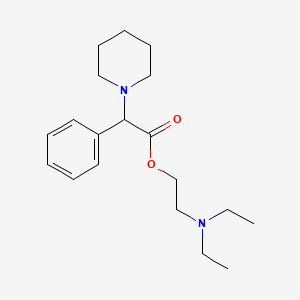

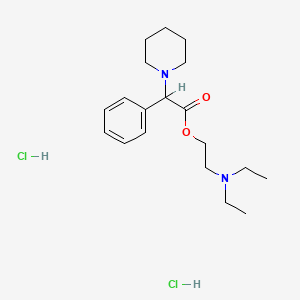

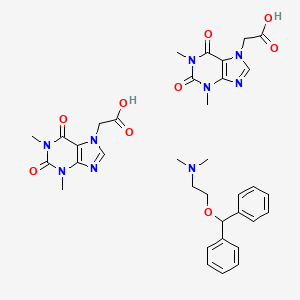

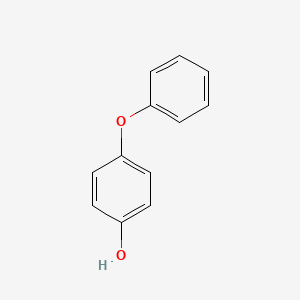

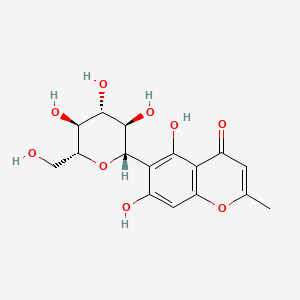

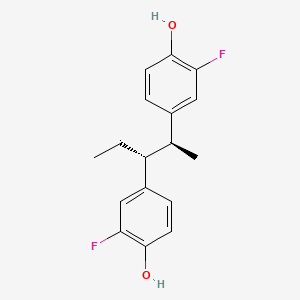

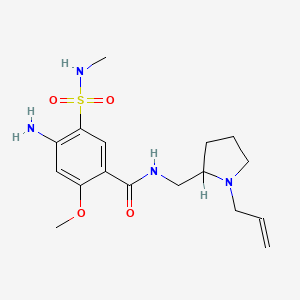

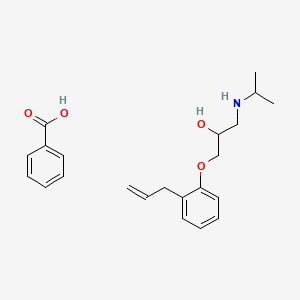

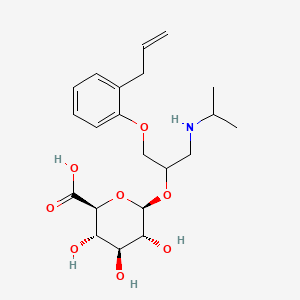

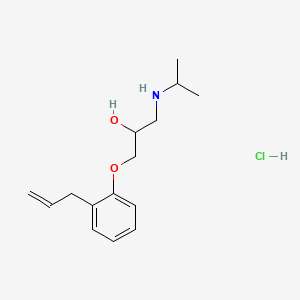

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.